molecular formula C13H8BrClN4O3 B11641884 N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B11641884
M. Wt: 383.58 g/mol
InChI Key: CTYPFTOOABYPMU-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and amine sources for amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the halogen atoms can yield various substituted benzoxadiazoles.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-4-bromo-benzamide: Similar structure but lacks the nitro and amine groups.

    N-(3-bromo-4-methylphenyl)-2-(4-chlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide: Similar structure with additional functional groups.

Uniqueness

N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the combination of bromine, chlorine, nitro, and amine groups in its structure

Properties

Molecular Formula

C13H8BrClN4O3

Molecular Weight

383.58 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C13H8BrClN4O3/c1-6-2-3-7(4-8(6)14)16-10-5-9(15)11-12(18-22-17-11)13(10)19(20)21/h2-5,16H,1H3

InChI Key

CTYPFTOOABYPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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